Enhanced Lipophilicity vs. Non-Fluorinated Analog
The target compound exhibits a higher computed lipophilicity compared to its non-fluorinated direct analog, a critical parameter for optimizing absorption and brain penetration. Its XLogP3-AA value is 1.0, which is 0.1 log units higher than the 0.9 recorded for (2-chloropyridin-3-yl)methanol [1][2]. While the absolute difference is small, this shift can be decisive in multiparameter optimization (MPO) scores where increasing lipophilicity within a narrow optimal window is linked to improved passive permeability, without breaching higher logD limits that are associated with increased off-target promiscuity and metabolic instability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | (2-Chloropyridin-3-yl)methanol; XLogP3-AA = 0.9 |
| Quantified Difference | +0.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2025/2026 releases) [1][2]. |
Why This Matters
For procurement in CNS or other drug discovery programs prioritizing passive permeability, this quantifiably higher logP provides a starting point closer to the desired lipophilicity space compared to the non-fluorinated analog, potentially reducing the number of synthetic iterations needed.
- [1] PubChem. (2026). Computed Properties for CID 24229204, (2-Chloro-5-fluoropyridin-3-yl)methanol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 2763647, (2-Chloropyridin-3-yl)methanol. National Center for Biotechnology Information. View Source
